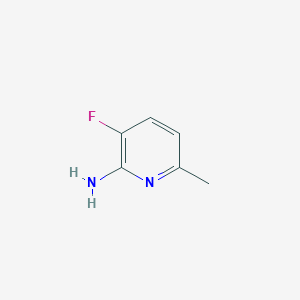

3-Fluoro-6-methylpyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJIQRVLVUQHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211520-83-0 | |

| Record name | 2-Amino-3-fluoro-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"3-Fluoro-6-methylpyridin-2-amine" properties and characteristics

An In-depth Technical Guide to 3-Fluoro-6-methylpyridin-2-amine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides a validated synthesis protocol, and explores its applications, with a focus on its role in the development of kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Physicochemical Properties

This compound is a substituted aminopyridine. The presence of a fluorine atom at the 3-position and a methyl group at the 6-position significantly influences its chemical reactivity and biological activity.

| Property | Value |

| CAS Number | 1244331-59-9 |

| Molecular Formula | C₆H₇FN₂ |

| Molecular Weight | 126.13 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 68-72 °C |

| Boiling Point | Not available |

| Solubility | Soluble in DMSO, Methanol |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2-amino-6-methylpyridine. A common and effective method involves a diazotization-fluorination reaction, followed by nitration and subsequent reduction.

Synthesis Pathway

The overall synthetic route is depicted below. This pathway is chosen for its reliability and scalability in a laboratory setting.

Caption: Synthesis pathway of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Fluoro-6-methylpyridine

-

Diazotization: Dissolve 2-amino-6-methylpyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0°C.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0°C.

-

Fluorination (Balz-Schiemann reaction): Gently heat the solution to induce decomposition of the diazonium salt, leading to the formation of 2-fluoro-6-methylpyridine.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of 2-Fluoro-3-nitro-6-methylpyridine

-

Nitration: Add 2-fluoro-6-methylpyridine dropwise to a mixture of concentrated nitric acid and sulfuric acid at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-fluoro-3-nitro-6-methylpyridine.

Step 3: Synthesis of this compound

-

Reduction: Suspend 2-fluoro-3-nitro-6-methylpyridine in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture through celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The fluorine atom will cause splitting of the adjacent proton signals.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large coupling constant.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 126.13).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amine group, C-F stretching, and aromatic C-H and C=C stretching vibrations.

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.

Kinase Inhibitors

The aminopyridine scaffold is a common feature in many kinase inhibitors. The fluorine atom can enhance binding affinity to the target protein through hydrogen bonding interactions and can also improve the metabolic stability and pharmacokinetic properties of the drug candidate.

For instance, this compound can be used as a starting material for the synthesis of inhibitors of enzymes such as Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers.

Logical Workflow for Application

The following diagram illustrates the workflow for utilizing this compound in a drug discovery program.

Caption: Drug discovery workflow using this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

"3-Fluoro-6-methylpyridin-2-amine" CAS number 1211520-83-0

An In-Depth Technical Guide to 3-Fluoro-6-methylpyridin-2-amine (CAS: 1211520-83-0)

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of Fluorinated Pyridines in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone, embedded in a multitude of biologically active molecules.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic introduction of a fluorine atom onto this scaffold, as seen in this compound, further enhances its utility, offering chemists a powerful tool to fine-tune molecular properties.[1][3] This guide provides an in-depth examination of this compound, a versatile building block whose structural nuances are pivotal for the development of next-generation therapeutics. We will explore its fundamental properties, synthesis, reactivity, and critical role in the rational design of novel drug candidates.

Core Physicochemical & Structural Characteristics

This compound is a substituted pyridine derivative characterized by the presence of an amine group at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 6-position. These substitutions create a unique electronic and steric profile that is highly valuable in medicinal chemistry.

Chemical Structure:

Figure 1. Skeletal structure of this compound.

The strategic placement of the electron-withdrawing fluorine atom adjacent to the electron-donating amine group significantly influences the reactivity and physicochemical properties of the molecule.

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of this compound. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| CAS Number | 1211520-83-0 | [4][5][6] |

| Molecular Formula | C₆H₇FN₂ | [4][5][7] |

| Molecular Weight | 126.13 g/mol | [4][5][7] |

| Boiling Point | 178.1 ± 35.0 °C (Predicted) | [4] |

| Density | 1.196 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.05 ± 0.50 (Predicted) | [4] |

| InChI Key | FPJIQRVLVUQHFL-UHFFFAOYSA-N | [7] |

Synthesis & Reactivity Profile

The synthesis of functionalized 2-aminopyridines is a well-established area of organic chemistry.[8] While the specific, proprietary synthesis of this compound may vary between suppliers, a general and logical synthetic approach can be conceptualized based on known pyridine chemistry.

Conceptual Synthetic Workflow

A common strategy for synthesizing substituted 2-aminopyridines involves the nucleophilic substitution of a leaving group (such as a halide) at the 2-position of the pyridine ring.[8] The challenge lies in the regioselective introduction of the fluorine and methyl groups. A plausible route could start from a pre-functionalized pyridine ring.

Below is a generalized, step-by-step protocol that illustrates a potential synthetic pathway.

Protocol 1: Hypothetical Synthesis of this compound

-

Starting Material Selection: Begin with a suitable precursor, such as 2-chloro-3-fluoro-6-methylpyridine. The choice of a chloro-substituent at the 2-position provides a reactive site for amination.

-

Amination Reaction:

-

In a sealed reaction vessel, dissolve the 2-chloro-3-fluoro-6-methylpyridine in a suitable solvent like n-propanol or DMSO.

-

Add an ammonia source, such as aqueous ammonia or a protected amine equivalent, in excess.

-

The reaction may require elevated temperatures (e.g., 100-150 °C) and pressure to facilitate the nucleophilic aromatic substitution (SNAr) reaction.[9] The fluorine at the 3-position can activate the ring towards this substitution.

-

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation:

-

After cooling, quench the reaction mixture with water.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product via column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Diagram 1: Conceptual SɴAr synthesis pathway.

Core Reactivity

The reactivity of this compound is dominated by the nucleophilic character of the primary amine group. This group serves as a versatile handle for a wide range of chemical transformations, making the molecule an ideal building block for creating libraries of derivatives.

-

Acylation/Sulfonylation: The amine readily reacts with acid chlorides, sulfonyl chlorides, and anhydrides to form amides and sulfonamides.

-

Alkylation: It can be alkylated using various alkyl halides.

-

Buchwald-Hartwig Amination: The amine can participate as the nucleophile in palladium-catalyzed cross-coupling reactions to form C-N bonds with aryl halides.

-

Diazotization: The primary amine can be converted to a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer-type reactions, although this can be complex with pyridyl systems.

Application in Drug Discovery & Medicinal Chemistry

This compound is not merely an intermediate; it is a strategic tool for medicinal chemists to address key challenges in drug design, such as metabolic stability, target affinity, and pharmacokinetic profiles.[1][3]

The Role of Fluorine in Modulating Drug Properties

The introduction of fluorine is a well-established strategy in medicinal chemistry.[1] Its effects are multifaceted:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Lipophilicity: Fluorine is highly electronegative but minimally polarizable. A single fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Binding Affinity: The electronegativity of fluorine can alter the pKa of nearby functional groups (like the pyridine nitrogen) and allow for favorable electrostatic or hydrogen bonding interactions with target proteins, potentially increasing binding affinity and selectivity.

A Scaffold for Structure-Activity Relationship (SAR) Studies

The amine group provides a convenient attachment point for building out diverse chemical structures.[1] By reacting this compound with a library of carboxylic acids, sulfonyl chlorides, or other electrophiles, researchers can rapidly generate a large number of analogs. This process is fundamental to exploring the Structure-Activity Relationships (SAR) of a lead compound, allowing for the systematic optimization of potency, selectivity, and safety.

Diagram 2: Scaffold diversification workflow.

Spectroscopic Characterization Profile

Confirmation of the identity and purity of this compound relies on standard spectroscopic techniques. While specific spectra must be acquired for each batch, the expected characteristics are outlined below.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the methyl group protons (singlet, ~2.4 ppm), and the amine protons (broad singlet). The aromatic protons will show splitting patterns influenced by both H-H and H-F coupling. |

| ¹³C NMR | Resonances for the six distinct carbon atoms. The carbons attached to fluorine and nitrogen will show characteristic shifts and C-F coupling. |

| ¹⁹F NMR | A single resonance for the fluorine atom, with coupling to adjacent protons. |

| Mass Spec (MS) | A molecular ion peak [M+H]⁺ consistent with the molecular weight (127.13 for the protonated species). |

| Infrared (IR) | Characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹), C-H stretching, C=C and C=N ring stretching (~1400-1600 cm⁻¹), and a C-F stretching band. |

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions by trained personnel.[10]

GHS Hazard Identification

The compound is classified with significant acute toxicity and irritation hazards.

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed.[10] |

| Acute Toxicity, Dermal (Category 2) | H310: Fatal in contact with skin.[10][11] |

| Skin Irritation (Category 2) | H315: Causes skin irritation.[10][11] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[10][11] |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation.[10][11] |

Recommended Handling & Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Ensure eyewash stations and safety showers are readily accessible.[12]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[10][13]

-

Skin Protection: Wear impervious, chemically resistant gloves (e.g., nitrile) and protective clothing to prevent any skin contact.[10][12][13]

-

Respiratory Protection: If dusts are generated or exposure limits are exceeded, use a full-face respirator with an appropriate cartridge (NIOSH/MSHA or EN 149 approved).[10][12][13]

-

Hygiene: Do not eat, drink, or smoke when using this product.[10][12] Wash hands and any exposed skin thoroughly after handling.[10][12]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12] The compound may be hygroscopic.[11] Store locked up or in an area accessible only to authorized personnel.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13] Do not discharge into sewer systems.[13]

Conclusion

This compound (CAS: 1211520-83-0) is a high-value chemical intermediate that embodies several key principles of modern medicinal chemistry. Its unique combination of a reactive amine handle, a property-modulating fluorine atom, and a privileged pyridine core makes it an exceptionally versatile tool for drug discovery. For researchers and scientists in the pharmaceutical industry, a thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in the synthesis of innovative and effective therapeutics.

References

- NINGBO INNO PHARMCHEM CO.,LTD.

- ChemicalBook.

- ECHEMI.

- BLD Pharm. 1211520-83-0 | this compound.

- MilliporeSigma.

- Sigma-Aldrich. This compound | 1211520-83-0.

- Fisher Scientific. SAFETY DATA SHEET (2-Amino-5-fluoro-6-methylpyridine).

- Fisher Scientific.

- Anax Laboratories. 1211520-83-0 | this compound.

- AiFChem. 1211520-83-0 | this compound.

- Sigma-Aldrich. This compound | 1211520-83-0 (Ambeed).

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Fluoro-6-Methylpyridin-2-amine in Advancing Drug Discovery and Development.

- CymitQuimica. 2-AMINO-3-FLUORO-6-METHYLPYRIDINE.

- Google Patents.

- Telvekar, V. N. (2011). A mild, catalyst-free synthesis of 2-aminopyridines. Beilstein Journal of Organic Chemistry, 7, 124–127.

- Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4165.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 1211520-83-0 | CAS DataBase [m.chemicalbook.com]

- 5. anaxlab.com [anaxlab.com]

- 6. 1211520-83-0 | this compound - AiFChem [aifchem.com]

- 7. 2-AMINO-3-FLUORO-6-METHYLPYRIDINE | CymitQuimica [cymitquimica.com]

- 8. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-6-methylpyridin-2-amine

Abstract

3-Fluoro-6-methylpyridin-2-amine is a pivotal structural motif in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents.[1] The strategic incorporation of a fluorine atom onto the pyridine scaffold imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and modulated pKa, which are critical for optimizing drug candidates.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate. We will delve into the mechanistic rationale behind various synthetic strategies, including classical multi-step sequences and modern catalytic methods, offering field-proven insights for researchers, chemists, and drug development professionals. Detailed experimental protocols, comparative data, and process visualizations are provided to create a self-validating and authoritative resource.

Introduction: The Strategic Importance of Fluorinated Aminopyridines

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs. When functionalized with both an amine and a fluorine atom, its utility expands significantly. The 2-amino group provides a crucial handle for subsequent chemical modifications, allowing for the construction of more complex molecular architectures. The fluorine atom at the 3-position, meta to the ring nitrogen, presents a significant synthetic challenge. The electron-rich nature of the pyridine ring makes it resistant to traditional nucleophilic aromatic substitution (SNAr) reactions, particularly at the meta position.[2][3][4] Consequently, the development of robust and efficient synthetic routes to compounds like this compound is a subject of considerable interest and research. This guide will explore the primary methodologies employed to overcome these synthetic hurdles.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several distinct strategies. The choice of pathway often depends on factors such as starting material availability, scalability, and tolerance to various functional groups. The three principal approaches are:

-

Multi-step Synthesis via Diazotization-Fluorination (Sandmeyer-type Reaction): A classic and reliable method that involves converting an amino group at the 3-position into a diazonium salt, which is subsequently displaced by fluoride.

-

Nucleophilic Aromatic Substitution (SNAr) on an Activated Precursor: This modern approach utilizes an N-oxide to activate the pyridine ring, facilitating nucleophilic attack by a fluoride source at the otherwise unreactive meta-position.[2][3][4]

-

Direct C-H Fluorination: A cutting-edge strategy that aims to directly replace a C-H bond with a C-F bond using powerful electrophilic fluorinating agents.[5][6]

The following table provides a high-level comparison of these core strategies.

| Pathway | Typical Starting Material | Key Reagents | Advantages | Disadvantages/Challenges |

| 1. Diazotization-Fluorination | 3-Amino-6-methylpyridin-2-amine | NaNO₂, Anhydrous HF or HBF₄ | Reliable, well-established chemistry. | Requires synthesis of the diamine precursor; handling of potentially unstable diazonium salts and hazardous HF.[7] |

| 2. Nucleophilic Fluorination (via N-Oxide) | 3-Bromo-6-methyl-2-nitropyridine | m-CPBA, TBAF or KF | Novel approach for meta-fluorination, mild reaction conditions for fluorination step.[2][4] | Requires multi-step precursor synthesis (bromination, nitration, N-oxidation, reduction). |

| 3. Direct C-H Fluorination | 6-Methylpyridin-2-amine derivative | Selectfluor®, AgF₂ | Atom-economical, reduces step count. | Regioselectivity at the C-3 position is extremely challenging; often requires directing groups or specialized catalysts.[5][6][8] |

Detailed Synthesis Pathways and Mechanistic Insights

Pathway 1: Multi-step Synthesis via Diazotization-Fluorination

This classical pathway remains a workhorse in heterocyclic chemistry for the introduction of fluorine. The key transformation is the conversion of an aromatic amine to a fluoride via a diazonium intermediate, often through a Balz-Schiemann type reaction. The causality behind this approach is the exceptional lability of the dinitrogen gas leaving group from the diazonium salt, which facilitates the substitution.

The overall workflow can be visualized as follows:

Caption: Workflow for Diazotization-Fluorination Pathway.

A plausible synthetic sequence begins with the regioselective introduction of an amino group or a precursor at the 3-position of the 2-amino-6-methylpyridine scaffold. A more direct, documented approach involves starting with 3-amino-6-picoline, brominating at the 2-position, and then performing the diazotization-fluorination.[7] This strategically places the necessary functionalities for the key fluorination step.

Pathway 2: Nucleophilic Fluorination via Pyridine N-Oxide Activation

Direct SNAr on the pyridine ring with fluoride is difficult due to the ring's electron-rich character. The N-oxide functionality acts as a powerful electron-withdrawing group, particularly influencing the ortho and para positions. While the 3-position is meta to the nitrogen, recent studies have demonstrated that N-oxidation, combined with other activating groups (like a nitro group) and a good leaving group (like a bromo group), can successfully enable meta-fluorination.[2][3][4]

The rationale is that the N-oxide withdraws electron density, making the ring more susceptible to nucleophilic attack. This strategy represents a significant advance in fluoropyridine synthesis.

Caption: Conceptual Pathway for N-Oxide Mediated Fluorination.

This pathway involves an initial multi-step preparation of the activated N-oxide precursor. However, the key fluorination step often proceeds under mild conditions at room temperature, a significant advantage over high-temperature methods.[2] The final step involves the simultaneous reduction of the N-oxide and the nitro group to yield the target aminopyridine.

Pathway 3: Direct C-H Electrophilic Fluorination

The "holy grail" of fluorination chemistry is the direct, selective replacement of a hydrogen atom with fluorine. This approach is highly atom-economical but faces immense challenges in controlling regioselectivity on heterocyclic systems. Electrophilic fluorination of pyridines typically shows a strong preference for the positions alpha to the nitrogen (C2 and C6).[6][9]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 3-Fluoro-6-methylpyridin-2-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the versatile medicinal chemistry building block, 3-Fluoro-6-methylpyridin-2-amine (CAS No. 1211520-83-0).[1] Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely published, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust and predictive analysis.

The unique structural arrangement of this compound, featuring a pyridine scaffold with fluorine, amine, and methyl substituents, makes it a valuable component in the synthesis of diverse compound libraries for exploring structure-activity relationships (SAR). Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound forms the basis for interpreting its spectral data. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing fluorine atom on the pyridine ring dictates the electronic environment of each atom, which is reflected in the NMR, IR, and MS data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of the hydrogen and carbon atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the amino protons, and the two aromatic protons on the pyridine ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~2.3 - 2.5 | Singlet (s) | - |

| NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | - |

| H-4 | ~7.2 - 7.4 | Doublet of doublets (dd) | J(H-4, H-5) ≈ 8-9, J(H-4, F) ≈ 2-3 |

| H-5 | ~6.5 - 6.7 | Doublet (d) | J(H-5, H-4) ≈ 8-9 |

Interpretation:

-

CH₃: The methyl protons are expected to appear as a singlet in the upfield region, characteristic of a methyl group attached to an aromatic ring.

-

NH₂: The amino protons will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be solvent-dependent.

-

Aromatic Protons (H-4 and H-5): The two protons on the pyridine ring will exhibit characteristic splitting patterns. H-5 is expected to be a doublet due to coupling with H-4. H-4 will likely be a doublet of doublets, coupling to both H-5 and the fluorine atom at the 3-position. The coupling to fluorine will be a smaller, long-range coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. A key feature will be the carbon-fluorine coupling, which provides valuable structural information.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| CH₃ | ~18 - 22 | Singlet (or quartet in ¹H-coupled) | - |

| C-2 | ~150 - 155 | Doublet | ¹J(C-F) ≈ 230-250 |

| C-3 | ~140 - 145 | Doublet | ²J(C-F) ≈ 15-20 |

| C-4 | ~125 - 130 | Doublet | ³J(C-F) ≈ 3-5 |

| C-5 | ~110 - 115 | Singlet (or small doublet) | ⁴J(C-F) ≈ 0-2 |

| C-6 | ~155 - 160 | Singlet | - |

Interpretation:

-

CH₃: The methyl carbon will appear at a typical upfield chemical shift.

-

C-2 and C-3: These carbons, being directly bonded to and adjacent to the fluorine atom, will show significant downfield shifts and large one-bond (¹J) and two-bond (²J) C-F coupling constants, respectively.[2] The carbon directly attached to the fluorine (C-2) will exhibit the largest coupling constant.

-

C-4: This carbon will show a smaller three-bond (³J) coupling to the fluorine atom.

-

C-5 and C-6: The C-5 carbon may show a very small four-bond coupling, while the C-6 carbon, being further away, is unlikely to show significant coupling to the fluorine.

Caption: Key predicted NMR correlations for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by vibrations of the N-H, C-H, C=N, C=C, and C-F bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Medium |

| 3100 - 3000 | Aromatic C-H stretch | Weak |

| 2980 - 2850 | Aliphatic C-H stretch (CH₃) | Weak |

| 1640 - 1600 | N-H bend (scissoring) | Medium-Strong |

| 1600 - 1450 | C=C and C=N ring stretching | Medium-Strong |

| 1350 - 1250 | Aromatic C-N stretch | Strong |

| 1250 - 1150 | C-F stretch | Strong |

Interpretation:

-

N-H Vibrations: The primary amine will give rise to two distinct N-H stretching bands, which is a characteristic feature for this functional group.[3][4] An N-H bending vibration is also expected at a lower frequency.[3]

-

C-H Vibrations: Both aromatic and aliphatic C-H stretching vibrations will be present, though they may be weak.

-

Ring Vibrations: The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations.

-

C-N and C-F Stretches: Strong absorption bands corresponding to the aromatic C-N and C-F stretching vibrations are anticipated. The C-F stretch is a particularly useful diagnostic peak for fluorinated compounds.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₆H₇FN₂), which is approximately 126.13 g/mol . As the molecule contains an even number of nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.[6]

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃): A significant fragment at [M-15]⁺ is expected due to the loss of the methyl group.

-

Loss of HCN: A common fragmentation pathway for pyridine derivatives is the loss of hydrogen cyanide, leading to a fragment at [M-27]⁺.

-

Loss of HF: Elimination of hydrogen fluoride could result in a fragment at [M-20]⁺.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group is a characteristic fragmentation for amines.[6][7]

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

To obtain the spectroscopic data discussed in this guide, the following general experimental protocols can be employed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[8]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the pure solvent or KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS). Set the electron energy to 70 eV.

-

ESI-MS: Infuse the sample solution directly into the ESI source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and characterize this important building block in their synthetic endeavors. The provided interpretations and experimental protocols serve as a valuable resource for scientists engaged in medicinal chemistry and drug discovery.

References

- SpectraBase. (n.d.). 2-Amino-3-fluoropyridine.

- ResearchGate. (2025). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

- TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.

- SWGDRUG.org. (2017, February 28). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine.

- NIST WebBook. (n.d.). 2-Pyridinamine, 6-methyl-.

- Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

- SpectraBase. (n.d.). 3-FLUORO-2-ISOTHIOCYANATO-PYRIDINE - Optional[13C NMR] - Chemical Shifts.

- Journal of the Pennsylvania Academy of Science. (2023, October 21). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.

- Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine.

- ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.

- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.

- Progress in NMR Spectroscopy. (1976). Fluorine Coupling Constants.

- PubChem. (n.d.). 2-Amino-3-methylpyridine.

Sources

- 1. 1211520-83-0|this compound|BLD Pharm [bldpharm.com]

- 2. eclass.uoa.gr [eclass.uoa.gr]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. swgdrug.org [swgdrug.org]

"3-Fluoro-6-methylpyridin-2-amine" molecular weight and formula

An In-Depth Technical Guide to 3-Fluoro-6-methylpyridin-2-amine: A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the strategic design and synthesis of novel therapeutic agents depend heavily on the availability of versatile and functionalized chemical building blocks. Among these, this compound has emerged as a pivotal intermediate, offering a unique combination of structural and electronic properties that are highly sought after in drug development programs. Its pyridine core is a common scaffold in numerous biologically active molecules, while the fluorine and amine substituents provide critical handles for chemical modification and for modulating pharmacokinetic and pharmacodynamic properties.[1]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, outline a representative synthetic pathway, explore its critical applications in structure-activity relationship (SAR) studies, and provide essential safety and handling protocols.

Molecular and Physicochemical Properties

This compound, identified by the CAS number 1211520-83-0, is a substituted pyridine derivative.[2] The presence of a fluorine atom at the 3-position and an amine group at the 2-position introduces specific electronic and steric characteristics that are instrumental in its utility.[1] Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and modulate the basicity (pKa) of nearby functional groups, which can significantly impact a molecule's binding affinity to biological targets.[1] The primary amine group serves as a versatile nucleophile and a key point for synthetic elaboration, allowing for the construction of more complex molecular architectures.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇FN₂ | [3][4] |

| Molecular Weight | 126.13 g/mol | [2][3][4] |

| CAS Number | 1211520-83-0 | [2][5][6] |

| IUPAC Name | 3-fluoro-6-methyl-2-pyridinamine | |

| Synonyms | 2-Amino-3-fluoro-6-methylpyridine | [4] |

| Boiling Point | 238.3±35.0 °C (Predicted) | [3] |

| Density | 1.196±0.06 g/cm³ (Predicted) | [3] |

| pKa | 1.62±0.10 (Predicted) | [3] |

| InChI Key | FPJIQRVLVUQHFL-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The synthesis of highly substituted pyridines like this compound often involves multi-step processes starting from more readily available precursors. While specific proprietary synthesis routes may vary, a common approach involves the construction of the pyridine ring followed by functional group interconversions. A plausible synthetic strategy can be adapted from general methods for preparing aminopyridine derivatives, which may involve amination of a corresponding fluorinated pyridine precursor.[7][8]

The following represents a generalized, illustrative workflow for the synthesis of such a compound. The choice of reagents and conditions is critical for achieving high purity and yield, which is paramount for its use in pharmaceutical development.[7]

Illustrative Synthetic Workflow

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Nitration of a Precursor: A suitable 2-amino-6-methylpyridine precursor is subjected to nitration, typically using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions to introduce a nitro group onto the pyridine ring, likely at the 3-position.

-

Halogen Exchange (Fluorination): The resulting nitropyridine intermediate undergoes a nucleophilic aromatic substitution reaction (e.g., the Halex process) to replace a leaving group (such as a chloro or bromo group, if present, or via a diazonium salt intermediate) with a fluorine atom. This step often requires a fluoride source like potassium fluoride (KF) and may be performed at elevated temperatures in a polar aprotic solvent.

-

Reduction of the Nitro Group: The final step involves the selective reduction of the nitro group to a primary amine. This transformation is commonly achieved through catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or with reducing agents like iron powder in an acidic medium (e.g., hydrochloric or acetic acid).

-

Purification: The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield this compound of high purity, suitable for subsequent applications.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile scaffold in medicinal chemistry.[1] Its structure allows for systematic modification to explore structure-activity relationships (SAR), a cornerstone of rational drug design.

Causality in Experimental Design:

-

Vector for SAR Exploration: The primary amine at the 2-position is a prime site for derivatization. It can be acylated, alkylated, or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) to attach a wide array of side chains and build molecular complexity. This enables chemists to systematically probe the chemical space around the pyridine core to optimize interactions with a biological target.

-

Metabolic Blocking and Potency Enhancement: The fluorine atom at the 3-position is strategically placed. It can act as a metabolic blocker, preventing oxidative degradation by cytochrome P450 enzymes at that position, thereby increasing the compound's half-life in vivo. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the electronics of the pyridine ring, potentially enhancing binding affinity through favorable electrostatic or hydrogen-bonding interactions.[1]

This intermediate is crucial for creating diverse chemical libraries that can be screened against various disease targets, from kinases in oncology to enzymes in infectious diseases.[9][10]

Workflow for Library Synthesis

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is essential. The information provided here is a summary, and users must consult the full Safety Data Sheet (SDS) before handling this compound.[11][12]

-

Hazards Identification: This compound is often classified as harmful if swallowed and may cause skin and serious eye irritation or damage.[13] Some related aminopyridine compounds are listed as toxic or fatal in contact with skin and may cause respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]

-

First-Aid Measures:

-

Inhalation: Move the victim to fresh air.[11]

-

Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[14]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[11]

-

Ingestion: Rinse mouth with water and seek immediate medical attention.[11][14]

-

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, often at room temperature and under an inert atmosphere.[2][3][5] It should be kept away from strong oxidizing agents and strong acids.[14]

Conclusion

This compound stands out as a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its unique structural features—a reactive amine handle and a strategically placed fluorine atom on a pyridine scaffold—provide medicinal chemists with a powerful tool for the synthesis of novel compounds. By enabling extensive SAR studies and the fine-tuning of drug-like properties, this building block continues to contribute to the discovery and development of next-generation therapeutics. Adherence to rigorous safety protocols is essential to ensure its effective and safe utilization in the laboratory.

References

- Vertex AI Search. (n.d.). This compound: A Versatile Tool in Medicinal Chemistry.

- PubChem. (n.d.). 6-Fluoro-2-methylpyridin-3-amine.

- Wikipedia. (n.d.). Befiradol.

- Google Patents. (2006). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.

- MDPI. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses.

- National Institutes of Health (PMC). (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.

- National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1211520-83-0|this compound|BLD Pharm [bldpharm.com]

- 3. 3-Amino-2-fluoro-6-methylpyridine CAS#: 374633-34-8 [amp.chemicalbook.com]

- 4. 2-AMINO-3-FLUORO-6-METHYLPYRIDINE | CymitQuimica [cymitquimica.com]

- 5. This compound - CAS:1211520-83-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. anaxlab.com [anaxlab.com]

- 7. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 8. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 6-Fluoro-2-methylpyridin-3-amine | C6H7FN2 | CID 24729240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

Solubility of "3-Fluoro-6-methylpyridin-2-amine" in organic solvents

An In-depth Technical Guide to the Solubility of 3-Fluoro-6-methylpyridin-2-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the compound's physicochemical properties and the fundamental principle of "like dissolves like." Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its equilibrium solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and practically apply the solubility properties of this compound in their work.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a cornerstone of the development process. It influences every stage, from synthetic route design and purification to formulation and bioavailability.[1] A thorough understanding of a compound's behavior in different solvents is essential for carrying out reactions in a homogeneous phase, developing effective purification strategies like recrystallization, and formulating a final product with the desired therapeutic effect. This guide addresses the solubility of this compound by first predicting its behavior based on molecular structure and then providing a robust methodology for its empirical determination.

Theoretical Framework and Solubility Prediction

The principle that "like dissolves like" is the guiding tenet for predicting solubility.[2][3][4][5] This rule states that a solute will dissolve best in a solvent that has a similar polarity and participates in similar intermolecular forces.[6][7]

Molecular Structure and Physicochemical Analysis

To predict the solubility of this compound, we must first analyze its molecular structure.

Chemical Structure:

-

Compound Name: this compound

-

Molecular Formula: C₆H₇FN₂

-

Key Functional Groups:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom is an H-bond acceptor and contributes to the molecule's polarity.

-

Amino Group (-NH₂): This group is highly polar and can act as both a hydrogen bond donor and acceptor.[8]

-

Fluoro Group (-F): The high electronegativity of fluorine creates a strong dipole, increasing polarity. It can act as a weak hydrogen bond acceptor.

-

Methyl Group (-CH₃): A nonpolar, hydrophobic group that decreases solubility in polar solvents.

-

Overall Polarity and Hydrogen Bonding Potential:

The presence of the pyridine nitrogen, the amino group, and the fluorine atom makes this compound a polar molecule. The amino group, in particular, provides strong hydrogen bonding capabilities.[9] However, the nonpolar methyl group and the aromatic ring itself will contribute some hydrophobic character. This balance suggests that the molecule will exhibit favorable solubility in polar solvents, especially those capable of hydrogen bonding, but limited solubility in nonpolar solvents.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of this compound across a spectrum of common organic solvents. The following table summarizes these predictions.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | These solvents can engage in strong hydrogen bonding with the amino group and pyridine nitrogen, facilitating dissolution.[9] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Medium | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute will drive solubility. The lack of H-bond donation from the solvent may make it slightly less effective than protic solvents. |

| Intermediate Polarity | Acetone, Ethyl Acetate | Medium | These solvents have moderate polarity and can act as H-bond acceptors, allowing for some favorable interactions. |

| Nonpolar Aprotic | Dichloromethane (DCM) | Low to Medium | While considered relatively nonpolar, DCM's ability to form weak hydrogen bonds and its dipole moment may allow for some dissolution. |

| Nonpolar | Toluene, Hexane | Low to Insoluble | The significant difference in polarity and the inability of these solvents to form strong intermolecular bonds with the solute will result in poor solubility.[3] |

The logical relationship between the compound's properties and its predicted solubility is visualized below.

Experimental Protocol for Equilibrium Solubility Determination

To obtain definitive quantitative data, an experimental approach is necessary. The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[10]

Principle of the Shake-Flask Method

The method involves adding an excess amount of the solid solute to a known volume of the solvent. The resulting suspension is then agitated at a constant temperature for a period sufficient to allow the solution to become saturated and reach equilibrium. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[11]

Materials and Equipment

-

Chemicals: this compound (high purity), selected organic solvents (HPLC grade or higher).

-

Glassware: Scintillation vials or glass test tubes with screw caps, volumetric flasks, pipettes.

-

Equipment:

-

Analytical balance (±0.1 mg accuracy).

-

Orbital shaker or rotator placed in a temperature-controlled incubator.

-

Centrifuge.

-

Syringes.

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the chosen solvent).

-

HPLC system with a suitable detector (e.g., UV-Vis) and column, or a UV-Vis spectrophotometer.

-

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Record the exact mass.

-

Using a calibrated pipette, add a precise volume of the selected solvent (e.g., 2.0 mL) to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

To ensure equilibrium is reached (a critical step for trustworthiness), agitate the samples for at least 24 hours. For robust validation, it is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change over time.[10][12]

-

-

Phase Separation:

-

After the equilibration period, remove the vials and allow them to stand undisturbed for a short time to let the excess solid settle.

-

Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Carefully draw the supernatant into a syringe.

-

Attach a chemically inert syringe filter (e.g., PTFE) and filter the supernatant into a clean HPLC vial. This step is crucial to remove any microscopic undissolved particles.[13]

-

-

Quantification (via HPLC):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Run these standards on the HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Analysis: Dilute the filtered supernatant with a known factor if necessary to bring its concentration within the linear range of the calibration curve.

-

Inject the (diluted) sample onto the HPLC and record the peak area.

-

Calculate the concentration of the solute in the supernatant using the calibration curve, remembering to account for any dilution factors.

-

-

Data Reporting:

-

Report the solubility in standard units such as mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was performed.

-

Perform each experiment in triplicate to ensure reproducibility and report the mean and standard deviation.[12]

-

Experimental Workflow Visualization

The following diagram illustrates the key steps of the shake-flask solubility determination protocol.

Conclusion

References

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications.

- Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds? YouTube.

- Khan Academy. (n.d.). Solubility of organic compounds. Khan Academy.

- Gielis, S., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- LibreTexts Chemistry. (n.d.). Factors affecting solubility. LibreTexts.

- Gielis, S., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds. Chemistry Steps.

- Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange.

- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube.

- University of Toronto. (2023). Solubility of Organic Compounds. UTSC Chemistry.

- Fiveable. (n.d.). Like dissolves like Definition. Fiveable.

- Pearson. (n.d.). How To Determine Solubility. Pearson+.

- Scribd. (n.d.). Like Dissolves Like Meaning. Scribd.

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.

- Avdeef, A. (2012). 1236 SOLUBILITY MEASUREMENTS. ResearchGate.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. WHO.

- MacFarlane, D. R., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data.

Sources

- 1. d-nb.info [d-nb.info]

- 2. youtube.com [youtube.com]

- 3. Khan Academy [khanacademy.org]

- 4. fiveable.me [fiveable.me]

- 5. How To Determine Solubility Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. scribd.com [scribd.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. pubs.acs.org [pubs.acs.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Fluoro-6-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Fluoro-6-methylpyridin-2-amine is a substituted pyridine derivative that holds significant interest within the domains of pharmaceutical and agrochemical research. Its structural motifs are frequently incorporated into novel molecular entities to modulate physicochemical properties and enhance biological activity. As with any specialized research chemical, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth analysis of the available safety data for this compound and its structural analogs, offering a framework for its safe handling, storage, and emergency management.

Hazard Identification and Risk Assessment

While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this compound (CAS No. 1211520-83-0) is not widely available, data from aggregated sources such as PubChem, based on GHS classifications, provides a foundational understanding of its potential hazards.[1] This data, combined with information from closely related pyridine compounds, allows for a robust risk assessment.

GHS Classification and Associated Hazards

The primary hazards associated with compounds structurally similar to this compound are summarized below. These classifications should be considered provisional for the target compound and handled with the appropriate level of caution.

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage | Danger |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) | H335: May cause respiratory irritation | Warning |

Data extrapolated from GHS classifications for structurally similar compounds.[1]

The chemical structure, featuring an amine group, a fluorine atom, and a methyl group on a pyridine ring, suggests a potential for skin and eye irritation, as well as respiratory effects. The pyridine core itself is known for its volatility and characteristic unpleasant odor, and its derivatives can be readily absorbed through the skin.[2][3][4]

Causality of Hazards

-

Fluorine Substitution: The presence of a fluorine atom can significantly alter the electronic properties of the pyridine ring, potentially enhancing its reactivity and biological interactions.

-

Amino Group: Primary amines can be basic and may cause irritation to skin and mucous membranes.

-

Pyridine Core: The pyridine ring is a known irritant and can be toxic.[3] Its volatility necessitates handling in a well-ventilated area to avoid inhalation of harmful vapors.[2][3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for mitigating exposure risks.

Primary Engineering Controls

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[2][5] The fume hood provides critical protection against the inhalation of vapors and dust. An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[6][7] | Protects against splashes and airborne particles. |

| Hand Protection | Nitrile or neoprene gloves.[2][4] Latex gloves are not recommended.[2] | Provides a barrier against skin contact. Glove integrity should be inspected before each use. |

| Body Protection | A fully buttoned laboratory coat.[2][5] | Protects skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for large-scale operations or in situations where engineering controls are insufficient.[6] | Prevents inhalation of harmful vapors or dust. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for preventing accidents and maintaining the chemical's integrity.

Step-by-Step Handling Workflow

-

Preparation: Before handling, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.

-

Donning PPE: Put on all required personal protective equipment as outlined in the table above.

-

Chemical Transfer: Use spark-proof tools for transferring the solid material.[8] Avoid creating dust. For solutions, use a syringe or cannula for transfers.

-

Reaction Setup: All reactions should be conducted in appropriate glassware, securely clamped within the fume hood.

-

Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[7] Decontaminate all equipment and the work surface.

-

Waste Disposal: Dispose of waste in a designated, labeled container for hazardous chemical waste.[5] Do not pour down the drain.[8]

Storage Requirements

Proper storage is crucial to prevent degradation and ensure safety.

-

Location: Store in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[2][3][5][8]

-

Container: Keep the container tightly closed to prevent the absorption of moisture and the escape of vapors.[2][8]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[5]

Emergency Procedures

A clear and well-rehearsed emergency plan is a critical component of laboratory safety.

Exposure Response

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air immediately.[6][9] If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][5][8] Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][5][6][8] Remove contact lenses if present and easy to do so. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention. |

Spill Management

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

-

Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[3]

-

Collect: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Visualized Workflows and Relationships

Safe Handling Workflow

Caption: A stepwise workflow for the safe handling of this compound.

Hazard Mitigation Strategy

Sources

- 1. 6-Fluoro-2-methylpyridin-3-amine | C6H7FN2 | CID 24729240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 4. biosynce.com [biosynce.com]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. echemi.com [echemi.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. thermofishersci.in [thermofishersci.in]

- 9. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to 3-Fluoro-6-methylpyridin-2-amine: Commercial Availability, Quality Control, and Synthetic Insights

Introduction: The Strategic Value of a Fluorinated Pyridine Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The pyridine ring, a ubiquitous and privileged structure in countless therapeutic agents, offers a versatile template for chemical modification.[1][2] The compound 3-Fluoro-6-methylpyridin-2-amine (CAS No. 1211520-83-0) has emerged as a particularly valuable building block for researchers in drug development.

Its utility stems from a unique combination of structural features:

-

The Pyridine Core: A six-membered heteroaromatic ring that is a common feature in many biologically active molecules and approved drugs.[2][3]

-

The 2-Amino Group: Provides a crucial reactive handle for a wide array of chemical transformations, such as amide bond formation, allowing for the construction of larger, more complex molecules.

-

The 3-Fluoro Substituent: The strategic placement of a fluorine atom can profoundly influence a molecule's physicochemical properties. It is known to enhance metabolic stability, modulate pKa, increase lipophilicity, and improve binding affinity to biological targets—all critical parameters in optimizing a drug candidate's profile.[1]

-

The 6-Methyl Group: This group can provide steric bulk, influence the electronic nature of the ring, and offer an additional point for metabolic consideration.

This guide provides an in-depth overview of the commercial availability of this compound, outlines essential quality control procedures for its procurement, and offers insights into its synthesis for scalability considerations.

Part 1: Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. Procurement for laboratory-scale synthesis is straightforward, with typical purities ranging from 95% to >98%.

Below is a summary of representative commercial suppliers. Please note that catalog numbers, pricing, and availability are subject to change and should be verified directly with the vendor.

| Supplier | Representative Product Number | Stated Purity | Available Quantities |

| Sigma-Aldrich (Merck) | FLUH99C929A8 (Fluorochem) | 98% | Gram scale |

| BLD Pharm | BD1098287 | >97% | Gram to Kilogram scale |

| Fluorochem | H99C929A8 | 98% | Gram scale |

| Anax Laboratories | AN-1211520-83-0 | >98% | Gram scale |

| Sunway Pharm Ltd | CB49571 | 97% | Milligram to Gram scale |

| CymitQuimica | CM174040 | 98% | Milligram to Gram scale |

This table is for illustrative purposes. Researchers should always obtain the latest information from supplier websites.[4][5][6][7][8]

From a project management perspective, while gram-scale quantities are readily accessible for initial screening and lead optimization, planning for larger-scale synthesis (hundreds of grams to kilograms) requires early consultation with suppliers regarding lead times and batch consistency.

Part 2: Quality Control and Incoming Material Verification

For any research program, especially in drug discovery, the quality of starting materials is paramount.[9][10] Impurities can lead to failed reactions, misleading biological data, and significant delays. A robust quality control (QC) process for incoming reagents like this compound is not merely a formality but a critical step in ensuring the integrity and reproducibility of your research.[11]

The following workflow and protocols represent a best-practice approach for verifying a newly acquired batch of this reagent.

Procurement and QC Workflow Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. 1211520-83-0|this compound|BLD Pharm [bldpharm.com]

- 5. 2-AMINO-3-FLUORO-6-METHYLPYRIDINE | CymitQuimica [cymitquimica.com]

- 6. 2-AMINO-3-FLUORO-6-METHYLPYRIDINE | 1211520-83-0 [sigmaaldrich.com]

- 7. anaxlab.com [anaxlab.com]

- 8. This compound - CAS:1211520-83-0 - Sunway Pharm Ltd [3wpharm.com]

- 9. reagent.co.uk [reagent.co.uk]

- 10. pure-synth.com [pure-synth.com]

- 11. gmpsop.com [gmpsop.com]

The Strategic Utility of 3-Fluoro-6-methylpyridin-2-amine in Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, substituted aminopyridines have emerged as privileged structures due to their proven track record in a multitude of approved drugs and clinical candidates. This technical guide delves into the specific applications and strategic advantages of a particularly valuable, fluorinated building block: 3-Fluoro-6-methylpyridin-2-amine . We will explore its intrinsic physicochemical properties, its role in the synthesis of complex molecular architectures, and its application in the generation of potent and selective modulators of key biological targets, with a focus on kinase inhibition. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development endeavors.

Introduction: The Rationale for Fluorinated Aminopyridines in Drug Design

The aminopyridine motif is a cornerstone of medicinal chemistry, prized for its ability to form key hydrogen bond interactions with biological targets and its synthetic versatility. The introduction of a fluorine atom, particularly on an aromatic ring, is a well-established strategy to enhance the drug-like properties of a molecule. Fluorine's high electronegativity and small size can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, without introducing significant steric bulk.[1]